

spectroscopic analysis of o-Cymen-5-ol (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	o-Cymen-5-ol	
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Spectroscopic Analysis of o-Cymen-5-ol: A Technical Guide

Introduction

o-Cymen-5-ol (IUPAC name: 4-isopropyl-3-methylphenol) is a substituted phenol with a molecular formula of C₁₀H₁₄O and a monoisotopic mass of 150.1045 g/mol . It is an isomer of thymol and carvacrol and finds applications in cosmetics as a preservative and in various other industries. A thorough understanding of its molecular structure is crucial for its application and development. This technical guide provides a detailed analysis of **o-Cymen-5-ol** using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted NMR shifts and expected IR absorptions, serves as a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR data for **o-Cymen-5-ol** in



a typical deuterated solvent (e.g., CDCl₃) is summarized in the table below.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.9 - 7.1	d	1H	Ar-H
~6.6 - 6.8	d	1H	Ar-H
~6.5 - 6.7	S	1H	Ar-H
~4.5 - 5.5	s (broad)	1H	-ОН
~3.0 - 3.4	sept	1H	-CH(CH ₃) ₂
~2.2	S	3H	Ar-CH₃
~1.2	d	6Н	-CH(CH₃)₂

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used. 'd' denotes a doublet, 's' a singlet, and 'sept' a septet.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. The predicted ¹³C NMR data for **o-Cymen-5-ol** is presented below.



Chemical Shift (δ) ppm	Carbon Assignment
~150 - 155	C-OH (aromatic)
~135 - 140	C-isopropyl (aromatic)
~130 - 135	C-CH₃ (aromatic)
~125 - 130	CH (aromatic)
~115 - 120	CH (aromatic)
~110 - 115	CH (aromatic)
~30 - 35	-CH(CH ₃) ₂
~20 - 25	-CH(CH ₃) ₂
~15 - 20	Ar-CH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Expected IR Absorption Bands

The IR spectrum of **o-Cymen-5-ol** is expected to show characteristic absorption bands corresponding to its phenolic and alkyl-substituted aromatic structure.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H stretch	Phenolic -OH
3000 - 3100	C-H stretch	Aromatic C-H
2850 - 2960	C-H stretch	Aliphatic C-H
1500 - 1600	C=C stretch	Aromatic ring
1450 - 1480	C-H bend	Aliphatic C-H
1150 - 1250	C-O stretch	Phenolic C-O
800 - 900	C-H bend (out-of-plane)	Aromatic C-H

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to characteristic fragmentation patterns, providing valuable structural information.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of **o-Cymen-5-ol** (under EI conditions) would exhibit a molecular ion peak and several fragment ions. The NIST WebBook provides an experimental mass spectrum for 3-Methyl-4-isopropylphenol.[1]

m/z	Relative Intensity	Proposed Fragment
150	High	[M]+ (Molecular Ion)
135	High	[M - CH ₃] ⁺
107	Moderate	[M - C₃H₁] ⁺ or subsequent fragmentation
91	Moderate	Tropylium ion [C7H7]+
77	Low	Phenyl cation [C ₆ H₅] ⁺



The fragmentation of phenols is well-documented.[2][3] For **o-Cymen-5-ol**, the molecular ion $[C_{10}H_{14}O]^+$ would be prominent. A common fragmentation pathway for alkylphenols is the benzylic cleavage, leading to the loss of a methyl group (CH₃) to form a stable ion at m/z 135. [4][5] Loss of the isopropyl group (C₃H₇) can also occur.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve 5-25 mg of **o-Cymen-5-ol** in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

- Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small amount of solid o-Cymen-5-ol directly onto the ATR
 crystal. Apply pressure using the instrument's clamp to ensure good contact between the
 sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

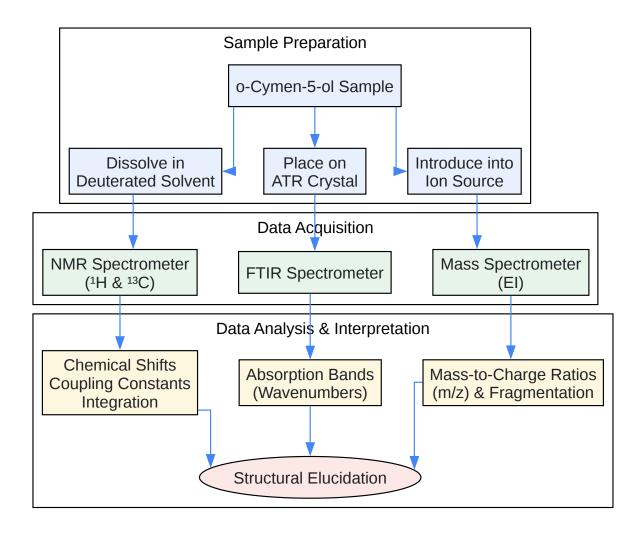


- Sample Introduction: Introduce a small amount of the volatile o-Cymen-5-ol sample into the
 ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for pure
 samples.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated by a
 mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is crucial for a comprehensive analysis.





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Workflow of Spectroscopic Analysis

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